5-Phenyl-1,2-oxazol-3-amine

Descripción general

Descripción

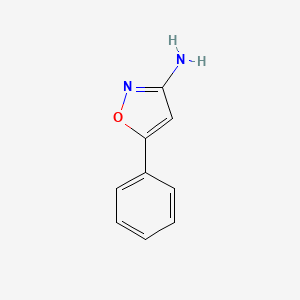

5-Phenyl-1,2-oxazol-3-amine is a heterocyclic compound with the empirical formula C9H8N2O . It is part of the oxazole family, which is a five-membered ring containing one oxygen atom and one nitrogen atom . This compound is used as a building block in the field of organic chemistry .

Synthesis Analysis

The synthesis of oxazoles, including 5-Phenyl-1,2-oxazol-3-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2-oxazol-3-amine consists of a five-membered oxazole ring attached to a phenyl group . The oxazole ring is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Aplicaciones Científicas De Investigación

- Antiviral Properties : Researchers have investigated the antiviral potential of oxazole derivatives, including 5-phenylisoxazol-3-amine. These compounds may inhibit viral replication or entry mechanisms .

- SARS-CoV-2 Research : Some derivatives have been evaluated for binding affinity to the SARS-CoV-2 spike protein receptor-binding domain (RBD) and human ACE2 protein .

- Biological Screening : Scientists have explored the biological activities of oxazole derivatives, including 5-phenylisoxazol-3-amine. These studies involve assessing cytotoxicity, antimicrobial effects, and enzyme inhibition .

Medicinal Chemistry and Drug Development

Biological Activity Studies

Chemical Synthesis and Catalysis

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with the five-membered isoxazole, isothiazole, and 1,3,4-thiadiazole heterocycles, which include 5-phenyl-1,2-oxazol-3-amine, are known to possess high potential for biological activity . They are privileged scaffolds for the development of pharmaceutical agents . These compounds are known to bind to key sites of enzymes regulating biological action .

Mode of Action

It is known that the presence of an amino group additionally increases the biopotential of the molecule, and the introduction of an aromatic fragment makes it possible to implement binding with a biotarget by stacking .

Biochemical Pathways

It is known that oxazole-based derivatives have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .

Pharmacokinetics

The compound is known to be a stable liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

It is known that oxazole-based derivatives have a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It is known that the compound is a stable liquid at room temperature , which could potentially influence its stability under different environmental conditions.

Propiedades

IUPAC Name |

5-phenyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWHEPWBIADPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,2-oxazol-3-amine | |

CAS RN |

6455-31-8 | |

| Record name | 5-phenyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)